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molecular formula C21H21N3O4 B8283919 Tert-butyl methyl(4-(4-nitroquinolin-2-yl)phenyl)carbamate

Tert-butyl methyl(4-(4-nitroquinolin-2-yl)phenyl)carbamate

Cat. No. B8283919
M. Wt: 379.4 g/mol
InChI Key: ZRESPOQTHAFYKR-UHFFFAOYSA-N
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Patent
US08491869B2

Procedure details

2-Bromo-4-nitroquinoline (50 mg, 0.2 mmol) and tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (66 mg, 0.2 mmol) were reacted using General Procedure (A) to afford tert-butyl methyl(4-(4-nitroquinolin-2-yl)phenyl)carbamate as a yellow oil (52 mg, 68%). 1H NMR (400 MHz, CDCl3): δ 8.43-8.40 (m, 2H), 8.28 (m, 1H), 8.19 (m, 2H), 7.87 (m, 1H), 7.73 (m, 1H), 7.46 (m, 2H), 3.35 (s, 3H), 1.59 (s, 3H), 1.50 (s, 9H); MS (ESI): 380 (M+H+).

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:15][N:16]([C:24]1[CH:29]=[CH:28][C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][CH:25]=1)[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>>[CH3:15][N:16]([C:24]1[CH:29]=[CH:28][C:27]([C:2]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:26][CH:25]=1)[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Name
Quantity
66 mg
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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